molecular formula C18H26N2O4 B10884686 Ethyl 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate

Ethyl 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate

Cat. No.: B10884686
M. Wt: 334.4 g/mol
InChI Key: DQCQTQRPQHAGCQ-UHFFFAOYSA-N
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Description

Ethyl 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, an ethyl ester group, and a 2-methoxyphenylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate typically involves multiple steps. One common method includes the reaction of piperidine with ethyl 3-bromo-3-oxopropanoate to form the intermediate ethyl 1-(3-oxopropyl)piperidine-3-carboxylate. This intermediate is then reacted with 2-methoxyaniline under appropriate conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Ethyl 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-{3-[(2-hydroxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate
  • Ethyl 1-{3-[(2-chlorophenyl)amino]-3-oxopropyl}piperidine-3-carboxylate
  • Ethyl 1-{3-[(2-fluorophenyl)amino]-3-oxopropyl}piperidine-3-carboxylate

Uniqueness

Ethyl 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate is unique due to the presence of the 2-methoxyphenylamino group, which can influence its chemical reactivity and biological activity. This substituent can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C18H26N2O4

Molecular Weight

334.4 g/mol

IUPAC Name

ethyl 1-[3-(2-methoxyanilino)-3-oxopropyl]piperidine-3-carboxylate

InChI

InChI=1S/C18H26N2O4/c1-3-24-18(22)14-7-6-11-20(13-14)12-10-17(21)19-15-8-4-5-9-16(15)23-2/h4-5,8-9,14H,3,6-7,10-13H2,1-2H3,(H,19,21)

InChI Key

DQCQTQRPQHAGCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)CCC(=O)NC2=CC=CC=C2OC

Origin of Product

United States

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